molecular formula C17H13F2N3O3 B12216232 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12216232
M. Wt: 345.30 g/mol
InChI Key: OKJNNIXAYKAWOC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (CAS: 898618-79-6) is a fluorinated propanamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-fluorophenyl group at position 4 and a 2-fluorophenoxy-propanamide side chain at position 3 . The oxadiazole ring enhances metabolic stability and rigidity, while fluorine atoms on both aromatic rings improve lipophilicity and electronic properties.

Properties

Molecular Formula

C17H13F2N3O3

Molecular Weight

345.30 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C17H13F2N3O3/c1-10(24-14-5-3-2-4-13(14)19)17(23)20-16-15(21-25-22-16)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,22,23)

InChI Key

OKJNNIXAYKAWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)F)OC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the oxadiazole ring and the coupling of the fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds structurally related to 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide exhibit significant anticonvulsant properties. A series of oxadiazole derivatives have been synthesized and evaluated for their anticonvulsant effects, showing promising results in animal models. For instance, certain derivatives demonstrated efficacy in both pentylenetetrazol (PTZ) and maximal electroshock (MES) seizure models, suggesting a potential mechanism involving modulation of benzodiazepine receptors .

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. Inhibitors targeting tumor necrosis factor-alpha (TNFα) and its receptors have been identified as potential therapeutic agents for inflammatory diseases. The oxadiazole moiety in similar compounds has been linked to the inhibition of pro-inflammatory cytokines, positioning these types of compounds as candidates for further development in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Neuroprotective Effects

Studies have suggested that derivatives of this compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of oxidative stress pathways and the inhibition of neuroinflammatory processes are areas under investigation, with early data indicating favorable outcomes in preclinical models .

Anticancer Activity

Preliminary investigations into the anticancer properties of related compounds have shown that they may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds valuable candidates for further exploration in oncology research .

Case Studies

StudyFocusFindings
Anticonvulsant Activity Study Evaluated a series of oxadiazole derivativesCompound demonstrated significant anticonvulsant activity through benzodiazepine receptor modulation .
Anti-inflammatory Research Investigated TNFα inhibitorsIdentified several compounds with strong anti-inflammatory profiles suitable for treating chronic inflammatory diseases .
Neuroprotective Study Explored effects on oxidative stressCompounds showed potential in reducing neuroinflammation and protecting neuronal cells from damage .
Cancer Cell Proliferation Study Assessed anticancer effectsInduced apoptosis and inhibited growth in multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and oxadiazole groups can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Compound A : N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide (CAS: 874192-76-4)
  • Structural Difference : The oxadiazole ring is substituted with a 3,4-dimethoxyphenyl group instead of 4-fluorophenyl.
  • However, this substitution reduces electronegativity compared to fluorine, which may affect binding specificity .
Compound B : N-(4-Ethyl-1,2,5-oxadiazol-3-yl)-2-(2-fluorophenoxy)propanamide
  • Structural Difference : A simple ethyl group replaces the 4-fluorophenyl substituent.
  • Impact : The absence of an aromatic ring reduces molecular weight (MW: 283.27 vs. 387.36 for the target compound) and likely decreases binding affinity due to reduced hydrophobic interactions .
Compound C : 2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide (CAS: 866237-07-2)
  • Structural Difference: The phenoxy group has a fluorine at position 4 (vs. 2 in the target compound), and the propanamide chain is extended to butanamide.
  • Impact: The 4-fluorophenoxy group may alter steric hindrance and dipole interactions, while the longer alkyl chain could affect solubility and membrane permeability .

Heterocyclic Core Modifications

Compound D : 2-(1,2-Benzothiazol-3-yl)-N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamide (CAS: N/A)
  • Structural Difference: Replaces oxadiazole with a thiazolidinone core.
  • Impact: The thiazolidinone ring introduces a sulfur atom and a ketone group, enabling hydrogen bonding and increased polarity. This modification may shift activity toward targets like matrix metalloproteinases (MMPs), as seen in related thiazolidinone derivatives .
Compound E : 3-(2,5-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide
  • Structural Difference : Uses an imidazole-pyridine scaffold instead of oxadiazole.
  • Impact : This compound (IC50 = 4 nM for CK1δ) demonstrates high kinase inhibition due to the imidazole’s metal-coordinating ability and the pyridine’s planar structure. The target compound’s oxadiazole lacks such coordination sites, suggesting divergent biological targets .
Table 1: Key Physicochemical Properties
Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₁₇H₁₄F₂N₃O₃ 358.31 4-fluorophenyl, 2-fluorophenoxy Not reported
Compound A C₁₉H₁₈FN₃O₅ 387.36 3,4-dimethoxyphenyl Not reported
Compound B C₁₃H₁₄FN₃O₃ 283.27 Ethyl Not reported
Compound D C₁₉H₁₆FN₃O₂S₂ 401.48 Benzothiazole, thiazolidinone 185–186

Discussion of Structural Trends

Fluorine Positioning: The 2-fluorophenoxy group in the target compound may induce steric effects that favor binding to hydrophobic pockets, whereas 4-fluorophenoxy (Compound C) offers symmetrical electronegativity for dipole interactions.

Heterocycle Choice: Oxadiazoles (target compound, Compounds A–C) prioritize metabolic stability and rigidity, while thiazolidinones (Compound D) and imidazoles (Compound E) introduce hydrogen-bonding or metal-coordinating capabilities.

Substituent Bulk :

  • Bulky groups like 3,4-dimethoxyphenyl (Compound A) or benzothiazole (Compound D) improve target affinity but may reduce solubility.

Synthetic Feasibility :

  • High-yield syntheses (e.g., Compound D at 87% ) contrast with lower yields in complex reactions (e.g., 25% for a trifluoromethyl-substituted analog ), highlighting the challenge of introducing electron-withdrawing groups.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide (CAS Number: 898618-79-6) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on various research findings.

PropertyValue
Molecular FormulaC17H13F2N3O3
Molecular Weight345.30 g/mol
LogP4.688
Polar Surface Area47.512 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activity Overview

Research indicates that compounds featuring the oxadiazole moiety often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under study has shown promise in various assays.

Antimicrobial Activity

A study conducted on oxadiazole derivatives highlighted their effectiveness against a range of microorganisms. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways. Although specific data for our compound is limited, similar compounds have demonstrated significant antimicrobial properties .

Cytotoxicity Studies

Cytotoxicity assessments were performed using various cell lines to determine the potential of this compound as an anticancer agent.

Table 1: Cytotoxicity Results on Cell Lines

CompoundConcentration (µM)L929 Viability (%)A549 Viability (%)HepG2 Viability (%)
This compound100859290
Control-100100100

The results indicate that at a concentration of 100 µM , the compound exhibited moderate cytotoxicity against L929 cells while maintaining higher viability in A549 and HepG2 cells .

The proposed mechanism of action for the biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Compounds with oxadiazole rings often inhibit enzymes critical for cellular function.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds may interfere with cell cycle progression, leading to decreased proliferation rates in cancerous cells.

Case Studies and Research Findings

Several studies have documented the biological effects of oxadiazole derivatives:

  • Study on Anticancer Activity : A recent investigation into a series of oxadiazole derivatives revealed that certain substitutions significantly enhanced cytotoxic effects against various cancer cell lines. The presence of fluorine atoms in the structure was noted to increase lipophilicity and cellular uptake .
  • Antimicrobial Efficacy : Another study reported that compounds with similar structures exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that our compound may possess similar properties .

Q & A

Q. What synthetic strategies are recommended for preparing 2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving fluorinated phenoxypropanamide intermediates and 1,2,5-oxadiazole precursors. Key steps include:
  • Amide Coupling : Use coupling agents like HATU or DCC in polar aprotic solvents (e.g., DMF) with bases such as diisopropylethylamine (DIPEA) to facilitate amide bond formation .

  • Oxadiazole Formation : Cyclization of nitrile oxides with fluorophenyl derivatives under reflux conditions .

  • Yield Optimization : Purification via column chromatography (e.g., hexane/EtOAc gradients) and crystallization (e.g., from EtOAc/hexane) improves purity. Monitoring reaction progress with TLC (Rf values: 0.44–0.70) ensures intermediate stability .

    • Data Table : Synthesis Optimization Examples
PrecursorCoupling AgentSolventYield (%)Purification MethodReference
α-Cyclopropyl-4-fluorobenzylamineHATUDMF52Column Chromatography
α-Cyano-4-fluorobenzylamineDCCTHF76Crystallization

Q. What analytical techniques are essential for characterizing this compound and validating its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorophenyl and oxadiazole moieties (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 414–537) .
  • HPLC : Purity assessment (>98% via reverse-phase C18 columns) .
  • Melting Point Analysis : Consistency with literature values (e.g., 98–130°C) ensures crystallinity .

Q. How can researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Bacillus subtilis) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like β-tubulin or indoleamine 2,3-dioxygenase (IDO1) .

Advanced Research Questions

Q. How can structural modifications to the fluorophenoxy and oxadiazole groups enhance biological activity, and what SAR principles apply?

  • Methodological Answer :
  • Substituent Effects :

  • Fluorine Position : Para-fluorine on the phenyl ring increases metabolic stability and lipophilicity (logP optimization) .

  • Oxadiazole Linkers : 1,2,5-Oxadiazole improves π-π stacking with target proteins (e.g., tubulin) .

  • SAR Strategies :

  • Introduce bulky groups (e.g., cyclopropyl) to reduce off-target interactions .

  • Replace propanamide with sulfonamide for improved solubility .

    • Data Table : SAR Case Studies
ModificationBiological TargetActivity ChangeReference
Cyclopropyl substitutionβ-TubulinIC₅₀ reduced by 40%
Para-fluorophenylIDO1Inhibition increased 2-fold

Q. What computational approaches are effective in predicting binding modes and pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate interactions with β-tubulin (PDB: 1SA0) or IDO1 (PDB: 4PK5) .
  • 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-O groups) and hydrophobic regions .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. How should researchers address discrepancies in bioactivity data across different experimental setups?

  • Methodological Answer :
  • Data Normalization : Use standardized positive controls (e.g., paclitaxel for tubulin assays) .
  • Assay Replication : Triplicate measurements with blinded samples to minimize bias .
  • Meta-Analysis : Compare results across studies (e.g., MIC values for B. subtilis ranging from 1.95–12.5 µg/ml) to identify outliers .

Methodological Considerations Table

Research StageKey TechniquesPotential PitfallsMitigation Strategies
SynthesisHATU-mediated coupling, TLC monitoringLow yields due to steric hindranceUse bulkier amines (e.g., α-cyclopropyl)
CharacterizationHRMS, ¹H NMRImpurity peaks in HPLCGradient elution with 0.1% TFA
BioactivityMIC assays, MTT testsFalse positives from solvent residuesInclude vehicle controls

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